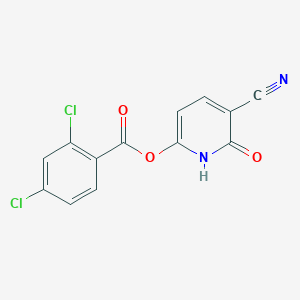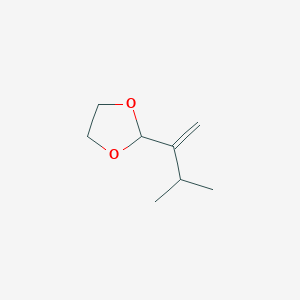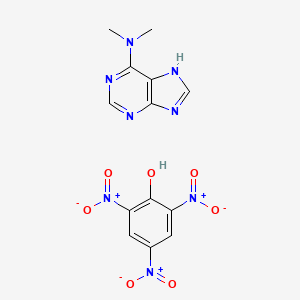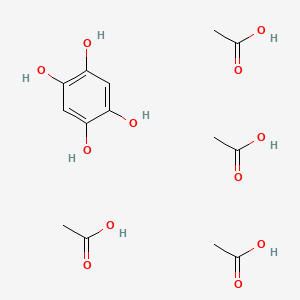
Acetic acid;benzene-1,2,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;benzene-1,2,4,5-tetrol is a compound that combines the properties of acetic acid and benzene-1,2,4,5-tetrol Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzene-1,2,4,5-tetrol is a phenolic compound with four hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzene-1,2,4,5-tetrol can be achieved through several methods. One common approach involves the reaction of benzene-1,2,4,5-tetrol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;benzene-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;benzene-1,2,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and ligands.
Medicine: Its derivatives may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, coordination polymers, and covalent organic frameworks.
Wirkmechanismus
The mechanism of action of acetic acid;benzene-1,2,4,5-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2,4,5-tetrol: Shares the phenolic structure but lacks the acetic acid component.
Hydroquinone: A related compound with two hydroxyl groups on the benzene ring.
Catechol: Another phenolic compound with two hydroxyl groups in ortho positions.
Uniqueness
Acetic acid;benzene-1,2,4,5-tetrol is unique due to the presence of both acetic acid and benzene-1,2,4,5-tetrol moieties. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
107770-91-2 |
|---|---|
Molekularformel |
C14H22O12 |
Molekulargewicht |
382.32 g/mol |
IUPAC-Name |
acetic acid;benzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1-2(3)4/h1-2,7-10H;4*1H3,(H,3,4) |
InChI-Schlüssel |
JQLKDEMZYIGEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



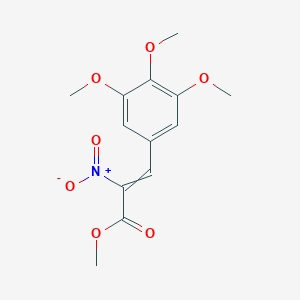

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
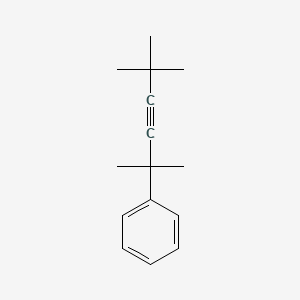
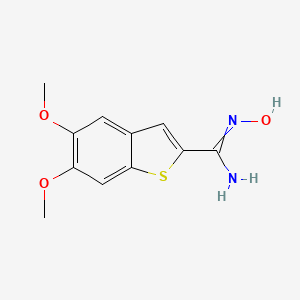
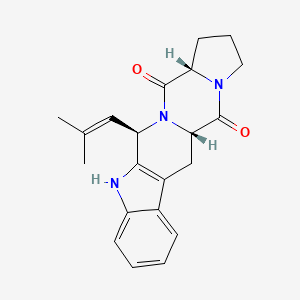

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

